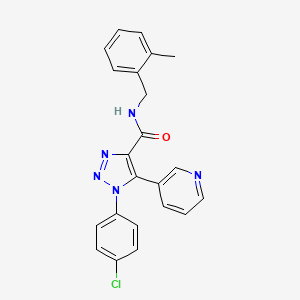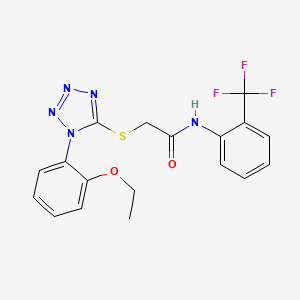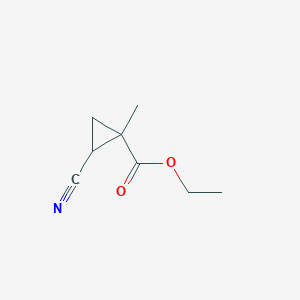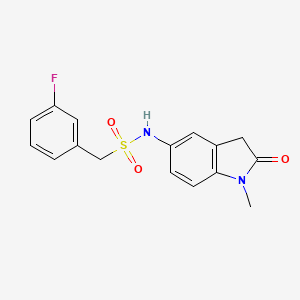
1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
The compound 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been studied for their antioxidant properties. A study by Bekircan et al. (2008) synthesized a series of triazole derivatives, which were screened for antioxidant and antiradical activities, demonstrating the potential of these compounds in oxidative stress-related applications (Bekircan et al., 2008).
Lipase and α-Glucosidase Inhibition
Research by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of novel heterocyclic compounds derived from 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, which exhibited significant lipase and α-glucosidase inhibition. This suggests a potential role in metabolic disorders or diabetes management (Bekircan, Ülker, & Menteşe, 2015).
NK-1 Antagonist Activity
Jungheim et al. (2006) explored pyridine metallation chemistry in the synthesis of triazole-based compounds, including variants of 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide. These compounds exhibited NK-1 antagonist activity, indicating potential therapeutic applications in conditions like depression or anxiety (Jungheim et al., 2006).
Tetrel Bonding Interactions and Molecular Analysis
Ahmed et al. (2020) conducted a study focusing on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide. The research highlighted the importance of tetrel bonding interactions in these compounds, contributing to the understanding of their molecular structure and potential applications (Ahmed et al., 2020).
Antimicrobial Properties
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, showing moderate to good antimicrobial activities against various bacterial and fungal strains. This suggests the compound's relevance in developing new antimicrobial agents (Jadhav et al., 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-5-2-3-6-16(15)14-25-22(29)20-21(17-7-4-12-24-13-17)28(27-26-20)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUJDBVCVHPVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2970470.png)
![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)
![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)


![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)
![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)
![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)



